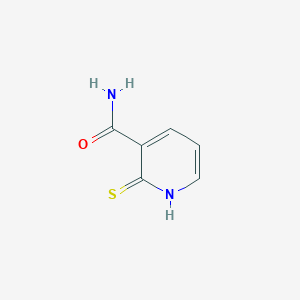![molecular formula C16H14N2O2S B2517127 Morpholino(tieno[2,3-b]quinolin-2-yl)metanona CAS No. 478079-41-3](/img/structure/B2517127.png)
Morpholino(tieno[2,3-b]quinolin-2-yl)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring fused to a thienoquinoline structure, which imparts unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells .
Industry
In the industrial sector, Morpholino(thieno[2,3-b]quinolin-2-yl)methanone can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure makes it a valuable component in the design of advanced materials .
Mecanismo De Acción
Target of Action
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a derivative of thienoquinolines , a class of compounds known for their wide array of biological properties. Thienoquinolines have been reported to exhibit analgesic, anti-inflammatory, antagonist, antioxidant, memory enhancing, antipyretic, anti-anaphylactic activities, and more . .
Mode of Action
Thienoquinolines, the parent compounds, are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thienoquinolines, however, are known to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone and its derivatives have been studied for their antimicrobial activity against a variety of bacterial and fungal strains. In addition, some of these compounds have shown anticancer activity in liver and cells of breast cancer .
Action Environment
The fluorescence properties of similar compounds have been found to vary in different solvents, indicating that the environment can influence their behavior .
Análisis Bioquímico
Biochemical Properties
It is known that thienoquinolines, the family to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thienoquinoline derivative .
Cellular Effects
Some thienoquinoline derivatives have been shown to exhibit anticancer activity in liver and cells of breast cancer . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thienoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thienoquinoline derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some thienoquinoline derivatives have been shown to exhibit dose-dependent effects .
Metabolic Pathways
Thienoquinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thienoquinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thienoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of heterocyclic ketone derivatives. For example, a simple synthetic process can be used to prepare the condensed thiopyrano product, which is then converted to the morpholino-2,7-naphthyridine product and subsequently to thieno[2,3-b]quinolin-2-yl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various substituents onto the thienoquinoline core .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]quinoline derivatives: These compounds share a similar core structure but may have different substituents that alter their chemical and biological properties.
Morpholino-quinoline derivatives: These compounds also feature a morpholine ring fused to a quinoline structure, offering similar but distinct reactivity and applications.
Uniqueness
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone stands out due to its combined structural features of both morpholine and thienoquinoline, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
morpholin-4-yl(thieno[2,3-b]quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(18-5-7-20-8-6-18)14-10-12-9-11-3-1-2-4-13(11)17-15(12)21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCVAJPFUCXZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
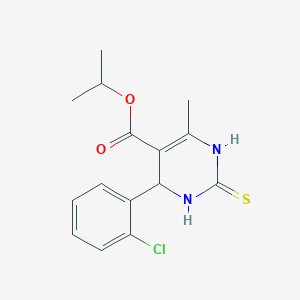
![3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2517049.png)
![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)
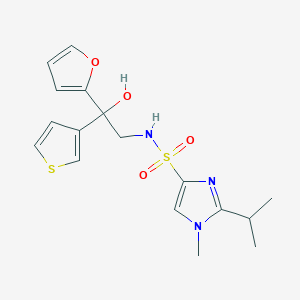
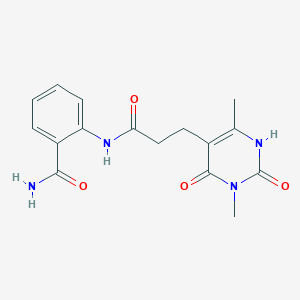
![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
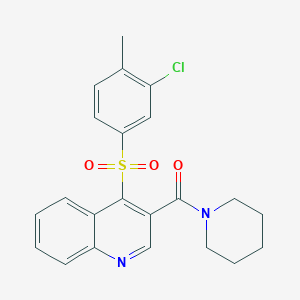
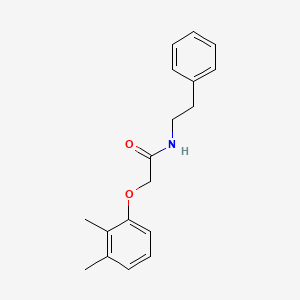
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
